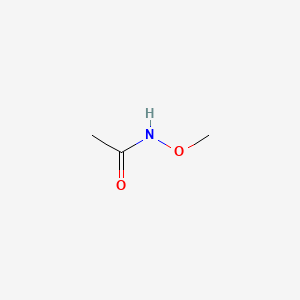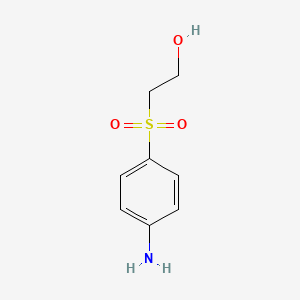
2-((p-Aminophenyl)sulphonyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol involves multiple steps, starting from β-phenylethanol as the raw material. Through processes such as esterification, nitrification, hydrolysis, and reduction, the compound is obtained with a high purity level. A notable synthesis approach involves stereocontrolled reactions mediated by a remote sulfoxide group, leading to the production of enantiomerically pure anti-1,2-amino alcohol derivatives (Zhang Wei-xing, 2013); (J. L. García Ruano & J. Alemán, 2003).
Molecular Structure Analysis
The molecular structure and crystallography of derivatives related to 2-((p-Aminophenyl)sulphonyl)ethanol have been extensively studied, revealing intricate details about their geometrical configuration and interactions. For instance, the structural analysis of dithiophosphonates derivatives provides insights into the molecular arrangements and hydrogen bonding patterns (M. Karakus et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming the basis for synthesizing a wide range of chemical entities. For example, the stereocontrolled synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones illustrates the compound's reactivity and its utility in generating complex heterocycles (T. Back, M. Parvez, & H. Zhai, 2003).
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Protective Groups
- 2-((p-Aminophenyl)sulphonyl)ethanol has been studied in the context of peptide synthesis. A modification involving the introduction of amino-protective groups of the urethane type, which are labile in alkaline media, has been explored using derivatives of this compound. These protective groups demonstrate higher sensitivity to base due to the presence of functions with negative inductive effects. This includes 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, which is more stable than the Fmoc group and resists catalytic hydrogenolysis while being highly stable in acidic medium. This approach suggests significant potential for peptide synthesis applications (Verhart & Tesser, 2010).
Synthesis and Antimicrobial Evaluation of Pyridine Analogs
- Research into new pyridine analogs has involved the reaction of compounds with 2-((p-Aminophenyl)sulphonyl)ethanol derivatives. These studies have led to the development of new compounds with potential antimicrobial properties. The compounds created have shown inhibitory activity against different gram-positive and gram-negative bacteria, indicating the potential for this compound in the development of new antimicrobial agents (Patel & Patel, 2012).
Role in Central Nervous System Research
- Ethanol, which is structurally related to 2-((p-Aminophenyl)sulphonyl)ethanol, has been studied for its effects on the central nervous system. Research in this area focuses on how ethanol interferes with neurotransmitter systems and how this can be applied to develop therapeutic interventions for disorders induced by ethanol. Though not directly related to 2-((p-Aminophenyl)sulphonyl)ethanol, this research provides context for understanding the broader chemical family and its impact on the central nervous system (Dahchour & Witte, 2000).
Synthesis Processes Involving Cardiovascular Drugs
- The compound has been involved in the synthesis of key intermediates for cardiovascular drugs. A study outlined a new synthesis process using β-phenylethanol as a raw material, leading to high purity and yield of a product structurally related to 2-((p-Aminophenyl)sulphonyl)ethanol. This highlights its role in the pharmaceutical industry, particularly in the development of cardiovascular medications (Wei-xing, 2013).
Photosensitive Dyes and Self-detoxifying Textiles
- Research into photosensitive dyes and self-detoxifying textiles has involved compounds structurally similar to 2-((p-Aminophenyl)sulphonyl)ethanol. The study focused on the photochemical destruction of a model compound for the toxic chemical sulphur mustard, indicating potential applications in creating safer environments and materials (Brewer et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCNRHJJGXZFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200455 | |
| Record name | 2-((p-Aminophenyl)sulphonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((p-Aminophenyl)sulphonyl)ethanol | |
CAS RN |
5246-58-2 | |
| Record name | 4-(2-Hydroxyethylsulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5246-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((p-Aminophenyl)sulfonyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5246-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((p-Aminophenyl)sulphonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(p-aminophenyl)sulphonyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((P-AMINOPHENYL)SULFONYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN6MM7B3VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




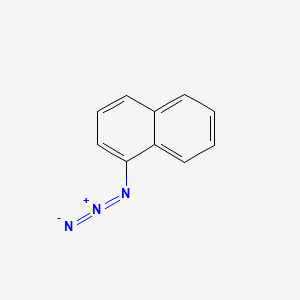
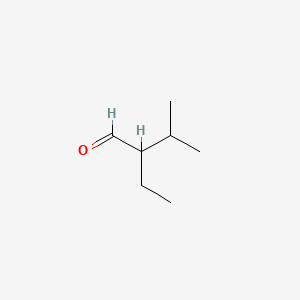
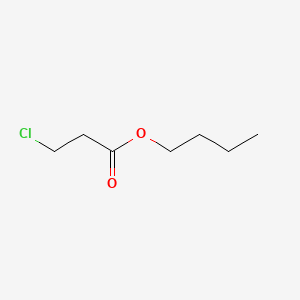
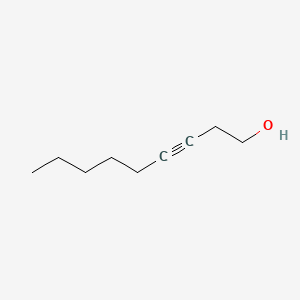

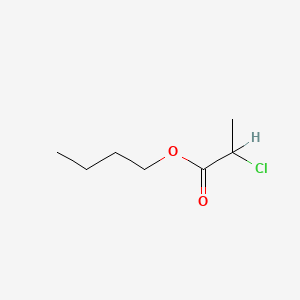
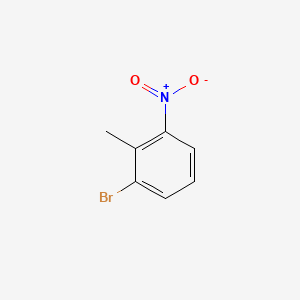
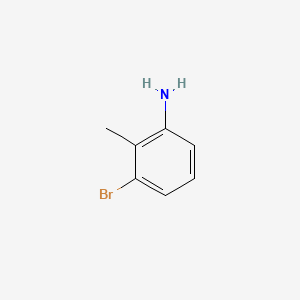
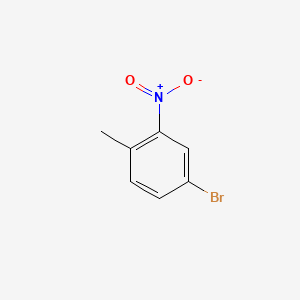
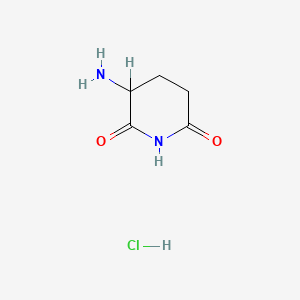

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)
